1-Azido-2-(2-methoxybenzene-1-sulfonyl)benzene
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Overview
Description
1-Azido-2-(2-methoxybenzene-1-sulfonyl)benzene is an organic compound with a complex structure that includes an azido group, a methoxy group, and a sulfonyl group attached to a benzene ring
Preparation Methods
The synthesis of 1-Azido-2-(2-methoxybenzene-1-sulfonyl)benzene typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Reduction: Conversion of the nitro group to an amine.
Sulfonylation: Introduction of the sulfonyl group.
Azidation: Introduction of the azido group.
These reactions are carried out under controlled conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-Azido-2-(2-methoxybenzene-1-sulfonyl)benzene undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitrenes, which are highly reactive intermediates.
Reduction: The compound can be reduced to form amines.
Substitution: The azido group can participate in nucleophilic substitution reactions.
Cycloaddition: The azido group can undergo [3+2] cycloaddition reactions with alkynes to form triazoles .
Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like hydrogen peroxide, and catalysts like copper(I) for cycloaddition reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Azido-2-(2-methoxybenzene-1-sulfonyl)benzene has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of various heterocycles and complex organic molecules.
Biology: Employed in bioconjugation techniques to label biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of polymers and materials with specific properties
Mechanism of Action
The mechanism of action of 1-Azido-2-(2-methoxybenzene-1-sulfonyl)benzene involves the formation of reactive intermediates such as nitrenes and triazoles. These intermediates can interact with various molecular targets, leading to the formation of new chemical bonds and the modification of existing structures. The pathways involved include nucleophilic substitution, cycloaddition, and oxidation-reduction reactions .
Comparison with Similar Compounds
1-Azido-2-(2-methoxybenzene-1-sulfonyl)benzene can be compared with other azido compounds such as:
1-Azido-2-methoxybenzene: Lacks the sulfonyl group, making it less reactive in certain applications.
1-Azido-4-bromobenzene: Contains a bromine atom, which can participate in additional substitution reactions.
2-Azidoanisole: Similar structure but without the sulfonyl group, leading to different reactivity and applications
The presence of the sulfonyl group in this compound enhances its reactivity and makes it a valuable compound for various synthetic and industrial applications.
Properties
CAS No. |
61378-47-0 |
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Molecular Formula |
C13H11N3O3S |
Molecular Weight |
289.31 g/mol |
IUPAC Name |
1-azido-2-(2-methoxyphenyl)sulfonylbenzene |
InChI |
InChI=1S/C13H11N3O3S/c1-19-11-7-3-5-9-13(11)20(17,18)12-8-4-2-6-10(12)15-16-14/h2-9H,1H3 |
InChI Key |
LBDHVMJORYTNAS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)C2=CC=CC=C2N=[N+]=[N-] |
Origin of Product |
United States |
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